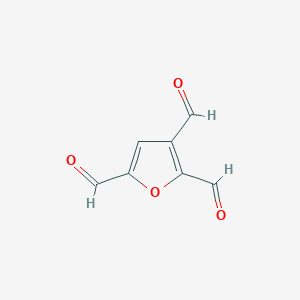

Furan-2,3,5-tricarbaldehyde

CAS No.: 1008130-51-5

Cat. No.: VC16947992

Molecular Formula: C7H4O4

Molecular Weight: 152.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1008130-51-5 |

|---|---|

| Molecular Formula | C7H4O4 |

| Molecular Weight | 152.10 g/mol |

| IUPAC Name | furan-2,3,5-tricarbaldehyde |

| Standard InChI | InChI=1S/C7H4O4/c8-2-5-1-6(3-9)11-7(5)4-10/h1-4H |

| Standard InChI Key | WUFXYXJFFMGDNP-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(OC(=C1C=O)C=O)C=O |

Introduction

Structural and Chemical Properties of Furan-2,3,5-Tricarbaldehyde

The furan ring, a five-membered heterocycle with one oxygen atom, serves as the core structure of furan-2,3,5-tricarbaldehyde. Substitution at the 2, 3, and 5 positions with aldehyde groups introduces significant steric and electronic effects. In comparison, 2,5-furandicarboxaldehyde (FDC) adopts a planar conformation due to its two aldehyde groups, enabling π-conjugation and reactivity in polymerization reactions . For a tricarbaldehyde derivative, the additional aldehyde at position 3 would likely enhance electrophilicity and crosslinking potential, albeit at the cost of increased steric hindrance.

Key inferred properties include:

-

Molecular Formula: (assuming a furan backbone with three -CHO groups).

-

Reactivity: Aldehyde groups facilitate nucleophilic additions (e.g., Schiff base formation) and oxidative transformations.

-

Thermal Stability: Likely lower than FDC ( ) due to increased polarity and intermolecular interactions.

Synthesis Pathways and Green Chemistry Considerations

Biomass-Derived Precursors

Furan-2,3,5-tricarbaldehyde could theoretically be synthesized from fructose or glucose via intermediate hydroxymethyl furfural (HMF), a pathway well-established for FDC . Oxidation of HMF using catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or metal oxides might introduce additional aldehyde groups. For example, selective oxidation at the 3-position could yield the tricarbaldehyde, though this remains experimentally unverified.

One-Pot Catalytic Approaches

Recent advances in furan chemistry highlight solvent-free, acid-catalyzed dehydration of carbohydrates. A hypothetical route might involve:

-

Fructose Dehydration: Formation of HMF under acidic conditions (, 150–200).

-

Stepwise Oxidation: Sequential oxidation using or to convert hydroxyl and methyl groups into aldehydes.

-

Purification: Chromatographic isolation to separate the tricarbaldehyde from di- and mono-aldehydes.

This approach aligns with green chemistry principles by minimizing waste and leveraging renewable feedstocks .

Applications in Advanced Materials

Covalent Organic Frameworks (COFs)

Tricarbaldehydes are critical linkers in COF synthesis. For instance, benzene-1,3,5-tricarbaldehyde derivatives form imine-linked frameworks with high surface areas () and tunable band gaps () . Furan-2,3,5-tricarbaldehyde could similarly serve as a triagonal node, enabling:

-

Photocatalytic Activity: Enhanced charge separation due to conjugated π-systems, analogous to azine-linked COFs ( evolution rate: ) .

-

Gas Adsorption: Polar aldehyde groups may improve uptake via dipole interactions.

Enzyme Immobilization

Glutaraldehyde, a dialdehyde, is widely used to crosslink enzymes. Furan-2,3,5-tricarbaldehyde’s triple reactivity could offer superior stabilization for biocatalysts, reducing leaching and improving thermal tolerance .

Challenges and Future Directions

-

Synthetic Feasibility: Steric hindrance at the 3-position may limit yield. Computational modeling (DFT) could optimize reaction pathways.

-

Stability Studies: Long-term degradation mechanisms under UV or humidity need evaluation for industrial use.

-

Scalability: Continuous-flow reactors may address batch inconsistencies in oxidation steps.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume